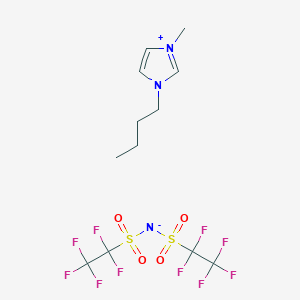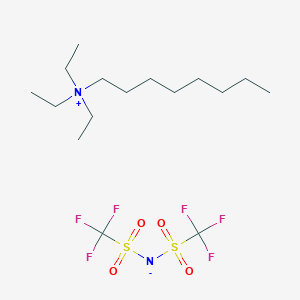
Bis(trimethylsilyl)dodecylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)dodecylphosphonate (BTDDP) is a phosphonate compound that has been used in a variety of scientific applications. The compound is a derivative of dodecylphosphonic acid, which is an organophosphorus acid that has been used as an intermediate in the synthesis of various compounds. BTDDP is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)dodecylphosphonate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including polymers, peptides, and peptidomimetics. It has also been used as an intermediate in the synthesis of a variety of compounds, including organophosphates, phosphonates, and phosphates. In addition, this compound has been used as a catalyst in the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
Bis(trimethylsilyl)dodecylphosphonate has been used in a variety of scientific research applications due to its ability to form strong bonds with other compounds. The compound forms strong covalent bonds with other compounds, which makes it an ideal reagent for a variety of scientific research applications. The compound can also form hydrogen bonds with other compounds, which makes it an ideal catalyst for a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully studied. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. The compound has also been shown to have no adverse effects on the reproductive system in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications has several advantages. The compound is non-toxic and non-carcinogenic, which makes it an ideal reagent for a variety of scientific research applications. The compound is also water-soluble, which makes it easy to use and store. In addition, the compound is relatively inexpensive, which makes it an ideal reagent for a variety of scientific research applications.
The use of this compound in scientific research applications also has several limitations. The compound is not very stable, which can make it difficult to use in certain applications. In addition, the compound is not very soluble in organic solvents, which can make it difficult to use in certain applications. Finally, the compound is not very reactive, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several potential future directions for the use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications. One potential direction is the use of the compound as a catalyst in the synthesis of peptides and peptidomimetics. Another potential direction is the use of the compound as a reagent in the synthesis of polymers, peptides, and peptidomimetics. Finally, the compound could be used in the synthesis of organophosphates, phosphonates, and phosphates.
Métodos De Síntesis
Bis(trimethylsilyl)dodecylphosphonate can be synthesized using a variety of methods. One method involves the reaction of dodecylphosphonic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces a mixture of this compound and trimethylsilyldodecylphosphonate, which can be easily separated by column chromatography. The compound can also be synthesized from dodecylphosphonic acid and trimethylsilyl chloride using a palladium-catalyzed reaction.
Propiedades
IUPAC Name |
[dodecyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43O3PSi2/c1-8-9-10-11-12-13-14-15-16-17-18-22(19,20-23(2,3)4)21-24(5,6)7/h8-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLUQQEYHCVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43O3PSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)


![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)





![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)